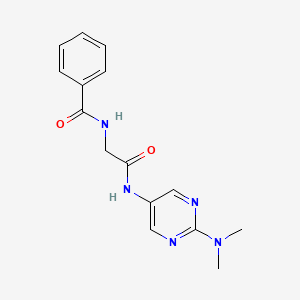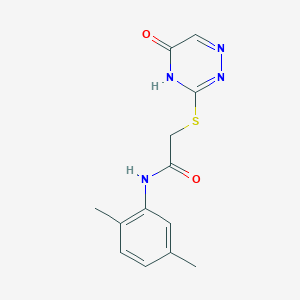
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide, also known as Compound 21, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 acts as an agonist of the angiotensin II type 2 receptor (AT2R), which is expressed in various tissues, including the cardiovascular system, kidneys, and brain. Activation of AT2R by N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 leads to the production of nitric oxide, which results in vasodilation and a decrease in blood pressure. Furthermore, N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been found to activate the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been shown to have potent vasodilatory effects, which can help in reducing blood pressure. It has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes. In addition, N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been shown to have anti-inflammatory effects, which can help in reducing the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 is its potent vasodilatory effects, which can be easily measured in vitro and in vivo. However, one of the limitations of using N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 in lab experiments is its low solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21. One area of interest is the development of more potent and selective AT2R agonists. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 in other diseases, such as cancer and neurodegenerative disorders. Finally, research is also needed to investigate the safety and toxicity of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 in humans.
Synthesemethoden
The synthesis of N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 involves the reaction of 3-(trifluoromethyl)benzoic acid with N-(3-aminopropyl)-2-phenylmorpholine in the presence of a coupling reagent. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and diabetes. It has been shown to have potent vasodilatory effects, which can help in reducing blood pressure. In addition, N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide 21 has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-9-4-8-17(14-18)20(27)25-10-5-11-26-12-13-28-19(15-26)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRSZGVFGIHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenylmorpholino)propyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)

![4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol](/img/structure/B2903047.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2903048.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903049.png)


![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2903055.png)
![N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903056.png)

